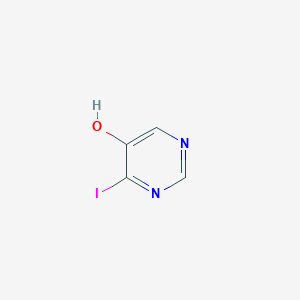
2-Chloro-5-(2-nitrophenyl)-1,3,4-thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-(2-nitrophenyl)-1,3,4-thiadiazole is an organic compound belonging to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chloro group at the 2-position and a nitrophenyl group at the 5-position of the thiadiazole ring
準備方法
The synthesis of 2-Chloro-5-(2-nitrophenyl)-1,3,4-thiadiazole typically involves the reaction of 2-nitroaniline with thiosemicarbazide in the presence of a chlorinating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: 2-nitroaniline and thiosemicarbazide.
Reaction Conditions: The reaction is conducted in the presence of a chlorinating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Procedure: The starting materials are mixed and heated under reflux conditions. The chlorinating agent is added slowly to the reaction mixture, and the reaction is allowed to proceed for several hours.
Isolation: The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity of the final product.
化学反応の分析
2-Chloro-5-(2-nitrophenyl)-1,3,4-thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or chemical reducing agents such as tin(II) chloride (SnCl2).
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Common reagents and conditions used in these reactions include:
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, methanol), and mild heating.
Reduction: Hydrogen gas with a catalyst (Pd/C), tin(II) chloride in acidic medium.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2-Chloro-5-(2-nitrophenyl)-1,3,4-thiadiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
作用機序
The mechanism of action of 2-Chloro-5-(2-nitrophenyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to interact with enzymes and proteins, leading to the inhibition of their function. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes involved in cell wall synthesis. Similarly, its anticancer activity may involve the inhibition of enzymes critical for cell division and proliferation.
類似化合物との比較
2-Chloro-5-(2-nitrophenyl)-1,3,4-thiadiazole can be compared with other similar compounds, such as:
2-Chloro-5-nitrophenyl isocyanate: This compound has a similar structure but contains an isocyanate group instead of a thiadiazole ring.
2-Chloro-5-nitrophenyl acetic acid: This compound contains an acetic acid group and is used in organic synthesis and as an intermediate in the production of pharmaceuticals.
The uniqueness of this compound lies in its thiadiazole ring, which imparts specific chemical and biological properties not found in its analogs.
特性
分子式 |
C8H4ClN3O2S |
|---|---|
分子量 |
241.66 g/mol |
IUPAC名 |
2-chloro-5-(2-nitrophenyl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C8H4ClN3O2S/c9-8-11-10-7(15-8)5-3-1-2-4-6(5)12(13)14/h1-4H |
InChIキー |
ZTXMVFGAERTTLS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=NN=C(S2)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3-(8-Amino-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclobutyl)methanol](/img/structure/B13092900.png)
![2-([1,1'-Binaphthalen]-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13092907.png)
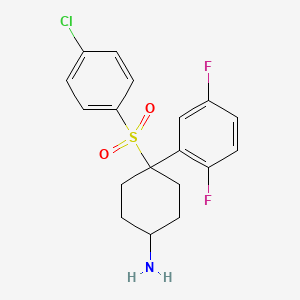
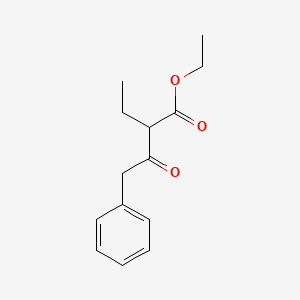
![6-(4-(Methylsulfonyl)-2-nitrophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B13092929.png)
![2-(2-Methoxyphenyl)hexahydro-2H-pyrido[1,2-a]pyrazin-7(6H)-one](/img/structure/B13092932.png)
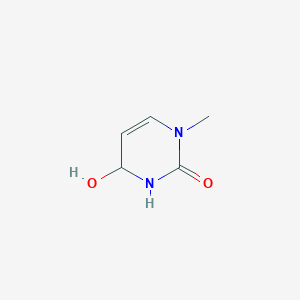
![4-Chloro-3H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B13092946.png)
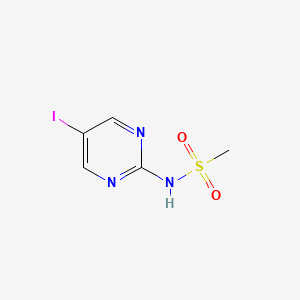
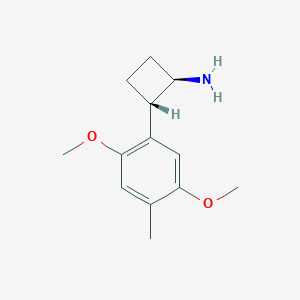

![6-Bromo-3-(2-ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13092971.png)
![(2Z)-2-(6-methyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-ylidene)acetaldehyde](/img/structure/B13092974.png)
